3-Hydroxybenzoic Acid

Antimicrobial susceptibility Minimum inhibitory concentration (MIC) Phenolic acid isomerism

3-Hydroxybenzoic acid (3-HBA) distinguishes itself via meta-substitution, conferring thermal stability to 330°C and specific quorum-sensing inhibition (90% biofilm reduction at 25 μg/mL). Select for high-temp polycondensation, anti-virulence research, or pH-sensitive antimicrobial coatings where isomer purity is critical. Validate supply for consistency.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 99-06-9
Cat. No. B041443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzoic Acid
CAS99-06-9
Synonyms3-hydroxybenzoic acid
3-hydroxybenzoic acid, copper (2+) (1:1) salt
3-hydroxybenzoic acid, monosodium salt
sodium 3-hydroxybenzoic acid
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)O
InChIInChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)
InChIKeyIJFXRHURBJZNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.25 mg/mL at 25 °C
Soluble
Soluble (in ethanol)

3-Hydroxybenzoic Acid (CAS 99-06-9): m-Hydroxybenzoic Acid Isomer Overview for Research and Industrial Procurement


3-Hydroxybenzoic acid (3-HBA, CAS 99-06-9), also known as m-hydroxybenzoic acid or m-salicylic acid, is a monohydroxybenzoic acid isomer with the molecular formula C₇H₆O₃ and a melting point of 202 °C [1]. It serves as a versatile building block in organic synthesis, a biochemical probe, and a naturally occurring component of castoreum, with documented antimicrobial, antibiofilm, and antioxidant activities [2]. Its meta-substitution pattern confers distinct physicochemical properties compared to its ortho- and para- isomers (2- and 4-hydroxybenzoic acids), influencing its solubility, metabolic fate, and biological activity profile [3].

3-Hydroxybenzoic Acid (CAS 99-06-9): Why Positional Isomers Cannot Be Casually Interchanged in Critical Applications


Positional isomerism critically dictates the biological and physicochemical behavior of monohydroxybenzoic acids. While 3-hydroxybenzoic acid shares the same molecular formula and core structure with its 2- and 4- positional isomers (salicylic acid and p-hydroxybenzoic acid), its meta-substitution pattern results in significantly different electronic charge distribution, hydrogen-bonding capacity, and steric properties [1]. These subtle structural variations translate into quantifiably divergent antimicrobial MIC values, antioxidant IC50 values, thermal stability profiles, and anti-algal activities, as established in head-to-head comparative studies [2]. For applications demanding precise biological activity or specific process tolerance, substitution with an in-class analog without rigorous re-validation introduces unacceptable performance variability [3].

3-Hydroxybenzoic Acid (CAS 99-06-9): Quantitative Differentiation Evidence Against Closest Analogs


Antibacterial Activity: Head-to-Head MIC and MBC Comparison of 3-HBA vs 4-HBA Against Bacillus subtilis

In a direct comparative study assessing the effect of positional isomerism on antibacterial activity, 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (4-HBA) were tested against Bacillus subtilis using a serial microdilution method [1]. Both compounds exhibited identical MIC values of 2 mg/mL against this Gram-positive bacterium. However, a distinct difference emerged in their bactericidal potency: 3-HBA demonstrated a Minimum Bactericidal Concentration (MBC) of 4 mg/mL (at pH 4.7), whereas 4-HBA required a higher concentration of 4 mg/mL but at a less acidic pH of 4.9 [1]. This indicates that while the compounds share similar bacteriostatic thresholds, 3-HBA achieves lethal bactericidal effect under more stringent acidic conditions, which may be relevant for specific formulation environments.

Antimicrobial susceptibility Minimum inhibitory concentration (MIC) Phenolic acid isomerism

Antioxidant Capacity: Comparative DPPH Radical Scavenging Activity of 3-HBA, 4-HBA, and Salicylic Acid

A comprehensive structure-antiradical activity study evaluated 25 natural phenolic compounds, including the monohydroxybenzoic acids, using the DPPH radical scavenging assay [1]. The study found that monohydroxybenzoic acids, including 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and 2-hydroxybenzoic acid (salicylic acid), exhibited the lowest anti-radical activity among the tested phenolic classes [1]. While specific numerical IC50 values for 3-HBA were not calculated (nc) or not detected (nd) in this particular assay due to their low potency, the study firmly establishes a class-level inference: all monohydroxybenzoic acids are significantly less potent antioxidants than their di- and tri-hydroxylated counterparts, such as gallic acid or 3,5-dihydroxybenzoic acid [1]. This is further supported by computational studies comparing the hydrogen atom transfer (HAT) and electron transfer (SET-PT) mechanisms of 3-HBA, salicylic acid, and 4-HBA, which calculated Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP) that confirm salicylic acid as the superior hydrogen atom and electron donor among the three isomers [2].

Antioxidant activity DPPH radical scavenging IC50 Phenolic acid structure-activity relationship

Anti-Biofilm Activity: Sub-MIC Biofilm Inhibition by 3-HBA Against Multidrug-Resistant Staphylococcus aureus

A 2022 study investigated the antibiofilm properties of 3-hydroxybenzoic acid (3-HBA) against multidrug-resistant Staphylococcus aureus [1]. At a sub-inhibitory concentration of 25 μg/mL, 3-HBA achieved 90.34% inhibition of biofilm formation. This activity was observed at concentrations that did not affect planktonic bacterial growth, indicating a targeted effect on the Agr and Sar quorum sensing systems [1]. Further, 3-HBA reduced biofilm formation in clinical isolates of Acinetobacter baumannii by 61.22% and 59.21% at a sub-inhibitory concentration of 0.078 mg/mL . While direct comparative data against other monohydroxybenzoic acids for this specific mechanism are lacking, this potent anti-virulence activity at sub-MIC levels distinguishes 3-HBA from many simple phenolic acids that primarily act through growth inhibition.

Antibiofilm Quorum sensing inhibition Staphylococcus aureus 3-Hydroxybenzoic acid

Thermal Stability: Comparative Decarboxylation Resistance of 3-HBA vs Unsubstituted Benzoic Acid

A study on the hydrothermal reactions of benzoic acid derivatives examined the thermal decarboxylation rates of several hydroxybenzoic acids [1]. Solutions of 3-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid, along with unsubstituted benzoic acid, demonstrated the highest thermal stability among the compounds tested. Notably, no decarboxylation was observed for 3-HBA up to 330 °C at a residence time of approximately 45 seconds [1]. In contrast, other isomers like salicylic acid (2-hydroxybenzoic acid) undergo decarboxylation much more readily under hydrothermal conditions [1]. This superior thermal robustness is a key differentiator for industrial applications requiring high-temperature processing or storage.

Hydrothermal stability Decarboxylation kinetics High-temperature processing 3-Hydroxybenzoic acid

3-Hydroxybenzoic Acid (CAS 99-06-9): High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Antimicrobial Formulation with pH-Dependent Bactericidal Control

Formulation scientists developing preservative systems or antimicrobial coatings for acidic matrices should consider 3-HBA. Its bactericidal effect against Bacillus subtilis is achieved at a lower pH (4.7) compared to 4-HBA (pH 4.9), as established in direct comparative MIC/MBC studies [1]. This pH-dependent activity offers a quantifiable advantage for applications where the final product pH is inherently acidic (e.g., certain cosmetic formulations, food preservatives, or pharmaceutical topicals), allowing for more predictable and robust microbial control.

Anti-Virulence and Biofilm Disruption Research

Microbiologists and infectious disease researchers seeking to combat biofilm-associated infections or study quorum sensing should select 3-HBA. Its potent and specific inhibition of the Agr and Sar quorum sensing systems in Staphylococcus aureus at sub-MIC concentrations (90.34% biofilm inhibition at 25 μg/mL) [2], without affecting bacterial growth, makes it a valuable tool compound. This property is crucial for developing next-generation anti-virulence therapies that aim to disarm pathogens rather than kill them, thereby reducing the evolutionary pressure for resistance.

High-Temperature Organic Synthesis and Polymer Chemistry

Process chemists and polymer scientists requiring a thermally robust phenolic building block should prioritize 3-HBA over its more labile isomers like salicylic acid. Its demonstrated stability against decarboxylation up to 330 °C [3] makes it suitable for high-temperature polycondensation reactions, melt-phase syntheses, or as a monomer in engineering thermoplastics and resins. This thermal stability ensures that the meta-hydroxybenzoic acid moiety remains intact during harsh processing conditions, preserving the desired functional properties of the final material.

Biochemical Assays Requiring a Defined, Low-Antioxidant Baseline

Researchers conducting oxidative stress assays or structure-activity relationship (SAR) studies on phenolic compounds will find 3-HBA to be an ideal control or scaffold. The comprehensive DPPH radical scavenging study demonstrated that monohydroxybenzoic acids, including 3-HBA, possess negligible antioxidant activity compared to di- and tri-hydroxybenzoic acids [4]. This low intrinsic activity provides a clean baseline for evaluating the effects of additional hydroxyl or other functional group substitutions on a benzoic acid core, eliminating confounding variables introduced by highly active antioxidant scaffolds.

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